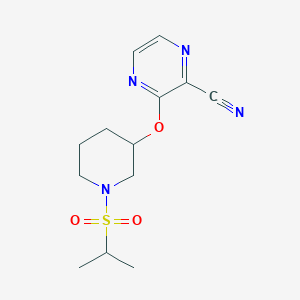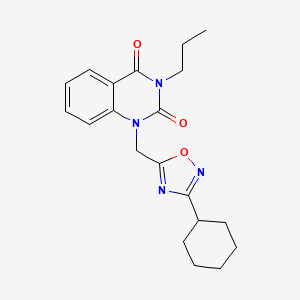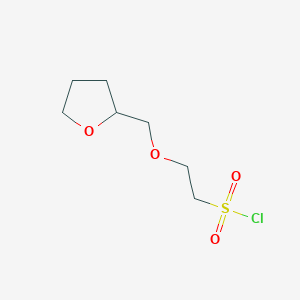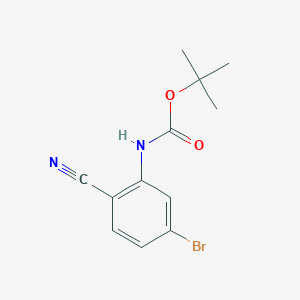
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, commonly known as IPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Introduction to Pyrazine Derivatives
Pyrazine derivatives, including structures similar to 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, are recognized for their diverse pharmacological properties. These compounds, as part of the broader class of pyrazines, are aromatic heterocyclic compounds that have garnered interest due to their potential active pharmaceutical ingredients. They exhibit a wide range of pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral properties. The continuous exploration in this field indicates the potential of these derivatives in developing clinically relevant compounds (Ferreira & Kaiser, 2012).
Pyrazine Synthesis and Control Strategies
The synthesis of pyrazines is significant, not only in pharmacology but also in food science, where these compounds contribute to flavors in food products. Strategies for controlling the generation of pyrazines through the Maillard reaction have been reviewed, including the use of new reactants, modification of reaction conditions, and the adoption of emerging technologies. These strategies are crucial for enhancing the desired properties of pyrazines in various applications, further highlighting the versatility of pyrazine derivatives in scientific research (Yu et al., 2021).
Recent Advances in Pyrazine Research
Recent patents reveal an ongoing interest in pyrazine derivatives for their pharmacological activities. The exploration of pyrazine derivatives continues to yield compounds with potential as antiproliferative, anti-infective, and cardiovascular or nervous system agents. This research underscores the significant potential of pyrazine derivatives in contributing to new pharmaceuticals (Doležal & Zítko, 2015).
Chemical Inhibitors and Pyrazine Derivatives
Pyrazine derivatives have also been studied as chemical inhibitors in various biological processes. For instance, the selectivity of pyrazine derivatives as inhibitors in human liver microsomal incubations indicates their potential in deciphering the involvement of specific Cytochrome P450 isoforms in drug metabolism. This research is vital for understanding drug-drug interactions and developing safer pharmaceutical agents (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
3-(1-propan-2-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-10(2)21(18,19)17-7-3-4-11(9-17)20-13-12(8-14)15-5-6-16-13/h5-6,10-11H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBHWSYXNQKJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)


![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)
